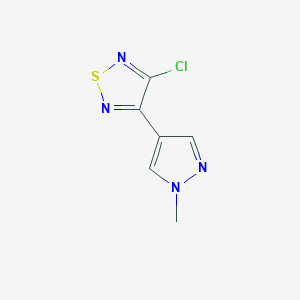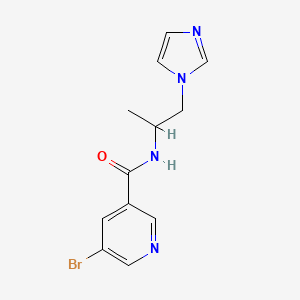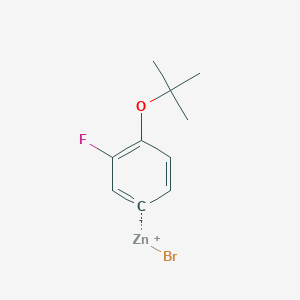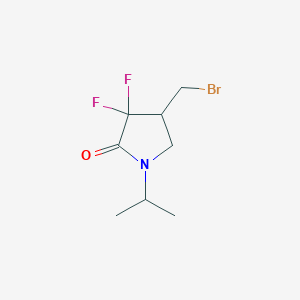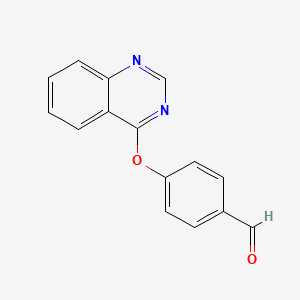
4-(Quinazolin-4-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves the condensation of 2-aminobenzamides with aldehydes. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This reaction proceeds under mild conditions and offers good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve the use of metal-based catalysts such as copper, palladium, or vanadium. These catalysts facilitate the cyclization of 2-halobenzoic acids with amidines or the benzylic C-H amidation with benzyl alcohols . These methods are scalable and can produce large quantities of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinazolin-4-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-(Quinazolin-4-yloxy)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Quinazolin-4-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound can also interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Benzoxazinone: Another heterocyclic compound with antimicrobial and antifungal properties.
Dihydroquinazoline: A reduced form of quinazoline with potential anticancer properties.
Uniqueness
4-(Quinazolin-4-yloxy)benzaldehyde is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to act as a precursor for various quinazoline derivatives makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H10N2O2 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-quinazolin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H |
Clé InChI |
ITHFSHZEPHTTKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


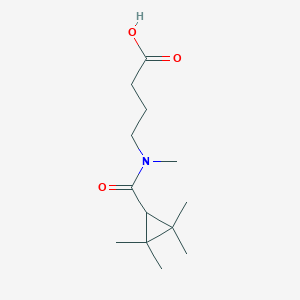
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
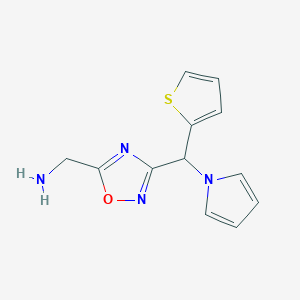
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
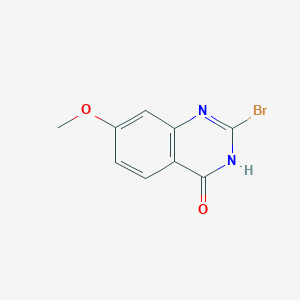
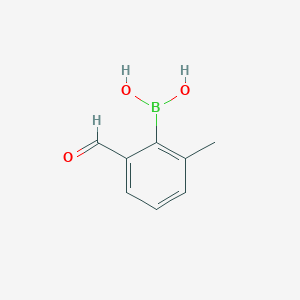
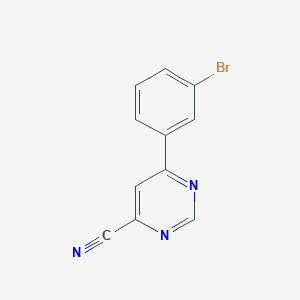
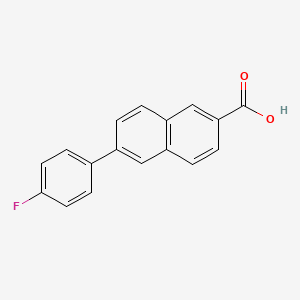
methanol](/img/structure/B14885456.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
